4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide

Description

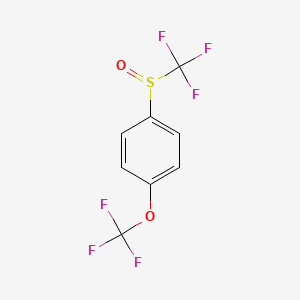

4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide is a fluorinated organosulfur compound characterized by a trifluoromethoxy (-OCF₃) substituent on the phenyl ring and a trifluoromethyl sulphoxide (-S(O)CF₃) functional group. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing substituents, which enhance its reactivity and stability in catalytic processes. It serves as a key intermediate in the preparation of trifluoromethyl-containing sulfoximines and chiral auxiliaries, with applications in pharmaceuticals and agrochemicals . The sulphoxide group (-S(O)-) imparts chirality, making it valuable in asymmetric synthesis .

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethoxy)-4-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O2S/c9-7(10,11)16-5-1-3-6(4-2-5)17(15)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBMBQFYDORRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464144 | |

| Record name | 1-(Trifluoromethanesulfinyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223683-77-0 | |

| Record name | 1-(Trifluoromethanesulfinyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide typically involves the introduction of trifluoromethyl and trifluoromethoxy groups onto a phenyl ring, followed by the oxidation of the resulting sulphide to a sulphoxide. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulphoxide to a sulfone.

Reduction: Reduction of the sulphoxide can yield the corresponding sulphide.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: 4-Trifluoromethoxyphenyl trifluoromethyl sulfone.

Reduction: 4-Trifluoromethoxyphenyl trifluoromethyl sulphide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide serves as a building block in organic synthesis. It is utilized in various transformations due to its unique electron-withdrawing properties, which enhance the reactivity of other functional groups .

Biology

Research has indicated potential bioactive properties , making it a candidate for drug discovery. Its ability to interact with biological targets is attributed to the lipophilicity imparted by the trifluoromethyl groups, which may enhance membrane permeability .

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties , including:

- Anti-inflammatory effects

- Anticancer activity

Studies have shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways . For instance, derivatives of this compound have demonstrated improved potency in inhibiting soluble epoxide hydrolase, a target for anti-inflammatory drugs .

Industry

The compound is also being investigated for its use in developing advanced materials . Its unique chemical properties make it suitable for creating polymers and coatings that require enhanced durability and functionality .

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Bioactive molecule in drug discovery | Potential for new therapeutic agents |

| Medicine | Pharmacological research | Anti-inflammatory and anticancer properties |

| Industry | Development of advanced materials | Enhanced properties in coatings and polymers |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| This compound | Trifluoromethoxy & trifluoromethyl groups | High lipophilicity; potential bioactivity |

| Trifluoromethylphenyl sulfoxide | Lacks methoxy group; contains sulfoxide | Different reactivity profiles |

| Trifluoromethylthiophenyl sulfoxide | Contains thiophenyl group | Potentially high bioactivity due to unique structure |

Case Studies

- Inhibition Studies : A study demonstrated that substituting a 4-trifluoromethoxyphenyl group significantly enhanced the potency of certain inhibitors targeting soluble epoxide hydrolase, indicating its potential as a lead compound in drug development .

- Material Science Applications : Research on polymers incorporating this compound showed improved thermal stability and mechanical properties, making it suitable for high-performance applications in coatings .

- Pharmacological Research : Investigations into anti-inflammatory effects revealed that derivatives of this compound could effectively reduce inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The sulphoxide group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Methoxy

The replacement of the trifluoromethoxy group with a methoxy (-OCH₃) group, as seen in 4-methoxyphenyl trifluoromethanesulfonate (), significantly alters electronic properties. The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine, whereas -OCH₃ is electron-donating. This difference impacts reactivity in electrophilic substitutions and stability under acidic conditions. For example, trifluoromethoxy-substituted compounds exhibit greater resistance to hydrolysis compared to methoxy analogs .

Functional Group Variations: Sulphoxide vs. Sulfonyl Chloride

- 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride () contains a sulfonyl chloride (-SO₂Cl) group instead of a sulphoxide. Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols) and are commonly used to synthesize sulfonamides or sulfonate esters. In contrast, sulphoxides like the target compound participate in redox reactions and serve as chiral ligands .

- 4-(Trifluoromethoxy)benzenesulfonyl chloride () shares the -OCF₃ substituent but lacks the trifluoromethyl group on sulfur. Its primary use is in coupling reactions to introduce sulfonate groups, whereas the sulphoxide derivative is tailored for asymmetric catalysis .

Structural Analogs with Modified Substituents

lists compounds with similarity scores based on structural features:

| Compound Name | CAS Number | Similarity Score | Key Difference |

|---|---|---|---|

| 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride | 1027345-07-8 | 0.72 | Fluorine substituent, sulfonyl group |

| 4-(Trifluoromethoxy)benzenesulfonamide | 1513-45-7 | 0.53 | Sulfonamide instead of sulphoxide |

The higher similarity score (0.72) for the fluoro-sulfonyl derivative highlights the electronic influence of fluorine, which mimics the -OCF₃ group’s electron-withdrawing nature. Sulfonamides (score 0.53) are less reactive but more stable, favoring pharmaceutical applications .

Physical and Chemical Properties

- Boiling point: 29–32°C

- Density: 1.583 g/mL

- Reactivity: Highly corrosive, reacts vigorously with water.

The sulphoxide analog is expected to have a higher boiling point due to polar S=O bonding and reduced volatility. Its stability in oxidative environments is superior to sulfonyl chlorides, as demonstrated by selective oxidation protocols using H₂O₂ () .

Biological Activity

4-Trifluoromethoxyphenyl trifluoromethyl sulphoxide (CAS No. 223683-77-0) is a novel organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, along with a sulphoxide functional group. This compound has garnered attention in recent years due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Structure

The chemical structure of this compound can be represented as follows:

Properties

- Molecular Weight : 284.20 g/mol

- Solubility : Soluble in organic solvents due to its lipophilic nature.

- Stability : Exhibits metabolic stability owing to the electron-withdrawing effects of the trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance the compound's lipophilicity and metabolic stability, facilitating interactions with specific enzymes and receptors. The sulphoxide group can participate in redox reactions, influencing the compound's biological effects.

Interaction with Biological Targets

Research indicates that compounds containing trifluoromethyl groups often exhibit increased biological activity due to:

- Enhanced Lipid Solubility : Improves membrane permeability.

- Halogen Bonding : Facilitates stronger interactions with protein targets.

- Redox Activity : The sulphoxide group can act as an electron donor or acceptor, influencing reactivity.

Pharmacological Properties

This compound has been explored for various pharmacological activities, including:

- Anti-inflammatory Activity : Exhibited potential in inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Activity : Demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney).

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µM) |

|---|---|---|

| COX-2 Inhibition | COX-2 Enzyme | 19.2 |

| Cytotoxicity | MCF-7 Cell Line | 10.4 |

| Cytotoxicity | Hek293 Cell Line | 13.2 |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study investigated the anti-inflammatory potential of the compound by measuring its effect on COX enzyme inhibition. The results indicated a significant reduction in COX-2 activity, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs. -

Case Study on Cytotoxicity :

In vitro studies conducted on MCF-7 and Hek293 cell lines revealed that this compound exhibited moderate cytotoxicity, supporting its potential as an anticancer agent.

Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Lipophilicity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| 4-Trifluoromethylphenyl trifluoromethyl sulphoxide | Moderate | High | Moderate |

| 4-Trifluoromethoxyphenyl methyl sulphoxide | Low | Moderate | Low |

| 4-Trifluoromethoxyphenyl trifluoromethyl sulfone | High | High | High |

Unique Features

The unique combination of both trifluoromethyl and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties compared to similar compounds, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for lab-scale preparation of 4-trifluoromethoxyphenyl trifluoromethyl sulphoxide, and how can impurities be minimized?

- Methodological Answer : Start with high-purity (>95%) 4-(trifluoromethoxy)phenol (CAS 828-27-3) as a precursor, which is commercially available in gram-scale quantities . Optimize oxidation conditions (e.g., using controlled stoichiometry of oxidizing agents like H2O2 or meta-chloroperbenzoic acid) to selectively form the sulphoxide group while avoiding over-oxidation to sulphone derivatives. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts like trifluoromethyl sulphone.

Q. Which analytical techniques are most reliable for quantifying sulphoxide content in this compound?

- Methodological Answer : Difference spectrophotometry, as demonstrated in phenothiazine sulphoxide analysis, can be adapted. Measure absorbance at 275 nm (sulphoxide-specific peak) against a solvent-blanked baseline to calculate concentration . For higher specificity, pair with 1H NMR: the sulphoxide proton (-S(O)-CH3) exhibits a distinct singlet resonance at ~2.7–3.0 ppm, as observed in methionine sulphoxide studies .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and oxidative degradation. Avoid aqueous solvents; use anhydrous acetonitrile or DMSO for stock solutions. Conduct stability tests via accelerated degradation studies (e.g., exposure to 40°C/75% relative humidity for 14 days) and monitor using HPLC to detect decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy and sulphoxide groups under nucleophilic conditions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF3) deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward nucleophiles. The sulphoxide moiety (-S(O)-) can act as a chiral center in asymmetric catalysis; its reactivity is pH-dependent. For example, in acidic conditions, protonation of the sulphoxide oxygen increases electrophilicity, enabling nucleophilic attack. Use DFT calculations to model transition states and validate with kinetic studies (e.g., monitoring reaction rates via 19F NMR) .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from batch-to-batch purity variations and measurement techniques. Standardize solubility testing via gravimetric analysis: saturate solvents (e.g., DMF, THF, DMSO) with the compound at 25°C, filter undissolved material, and evaporate to constant weight. Cross-validate with 1H NMR by integrating solute peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies are effective for tracking sulphoxide-to-sulphone oxidation pathways during long-term stability studies?

- Methodological Answer : Use a combination of LC-MS and 1H NMR. The sulphone derivative (-SO2-) lacks the characteristic sulphoxide proton signal but shows a new singlet at ~3.09 ppm for -SO2-CH3. Quantify oxidation rates by spiking samples with known concentrations of sulphone standards and constructing calibration curves . For accelerated studies, employ radical initiators (e.g., AIBN) to simulate oxidative stress .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties compared to non-fluorinated analogues?

- Methodological Answer : The -OCF3 group is strongly electron-withdrawing (σpara = 0.35), altering the aromatic ring’s electron density and redox potential. Compare cyclic voltammetry (CV) profiles of 4-trifluoromethoxyphenyl sulphoxide with its methoxy (-OCH3) analogue. The fluorine atoms increase oxidative stability, as evidenced by higher oxidation potentials in CV scans. Computational studies (e.g., NBO analysis) can quantify charge distribution differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.